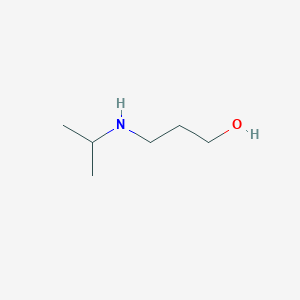

3-(Isopropylamino)propan-1-ol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-(propan-2-ylamino)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15NO/c1-6(2)7-4-3-5-8/h6-8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCPWFOPXIDRDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60366270 | |

| Record name | 3-(isopropylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33918-15-9 | |

| Record name | 3-(isopropylamino)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60366270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Isopropylamino)propanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 3-(Isopropylamino)propan-1-ol: A Key Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and applications of 3-(isopropylamino)propan-1-ol. This key amino alcohol serves as a crucial building block in the synthesis of a variety of pharmaceutical compounds, most notably as a precursor to several widely used β-adrenergic receptor antagonists. This document outlines detailed synthetic methodologies, spectroscopic data for structural elucidation, and a summary of its role in drug discovery and development.

Molecular Structure and Identification

This compound is a primary alcohol and a secondary amine. The molecular structure consists of a propan-1-ol backbone with an isopropylamino group attached to the C3 position.

Chemical Structure:

Key Identifiers:

| Identifier | Value |

| IUPAC Name | 3-(Propan-2-ylamino)propan-1-ol |

| Synonyms | 3-(Isopropylamino)propanol, N-Isopropyl-3-amino-1-propanol |

| CAS Number | 33918-15-9[1] |

| Molecular Formula | C6H15NO[1] |

| Molecular Weight | 117.19 g/mol |

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented below. Data for the related compound 3-amino-1-propanol is also included for comparison where direct data for the target molecule is unavailable.

| Property | This compound | 3-Amino-1-propanol (for comparison) |

| Boiling Point | 93-95 °C at 20 Torr | 187-188 °C[2] |

| Density | 0.9186 g/cm³ | 0.9824 g/cm³[2] |

| Melting Point | Not available | 12.4 °C[2] |

| Solubility | Miscible with water, alcohol, ether, acetone, and chloroform[3] | Soluble in water, alcohol, and ether[4] |

Spectroscopic Analysis

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show distinct signals for the different proton environments. The chemical shifts (δ) are predicted based on the analysis of similar structures.

| Protons | Multiplicity | Approx. δ (ppm) | Integration |

| -CH(CH₃)₂ | Doublet | ~1.0-1.1 | 6H |

| -CH₂-CH₂OH | Quintet/Multiplet | ~1.6-1.7 | 2H |

| -NH-CH(CH₃)₂ | Septet/Multiplet | ~2.7-2.8 | 1H |

| -CH₂-NH- | Triplet | ~2.8-2.9 | 2H |

| -CH₂OH | Triplet | ~3.6-3.7 | 2H |

| -OH, -NH | Broad Singlet | Variable | 2H |

¹³C NMR Spectroscopy (Predicted)

The carbon-13 NMR spectrum will provide information about the carbon skeleton. The predicted chemical shifts are based on data from similar molecules.

| Carbon | Approx. δ (ppm) |

| -CH(CH₃)₂ | ~22-23 |

| -CH₂-CH₂OH | ~33-35 |

| -CH₂-NH- | ~48-50 |

| -NH-CH(CH₃)₂ | ~50-52 |

| -CH₂OH | ~60-62 |

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorption bands for the hydroxyl and secondary amine functional groups.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H Stretch | 3200-3600 (broad) | Characteristic of alcohol O-H bond, broadened by hydrogen bonding.[6] |

| N-H Stretch | 3300-3500 (moderate) | Characteristic of secondary amine N-H bond. |

| C-H Stretch | 2850-2960 (strong) | Aliphatic C-H bonds.[6] |

| N-H Bend | 1550-1650 (moderate) | Bending vibration of the N-H bond. |

| C-O Stretch | 1050-1150 (strong) | Characteristic of a primary alcohol C-O bond.[6] |

| C-N Stretch | 1020-1220 (moderate) | Stretching vibration of the C-N bond. |

Mass Spectrometry (Predicted)

The mass spectrum is expected to show a molecular ion peak (M+) at m/z 117. Key fragmentation patterns would likely involve the loss of small neutral molecules or radicals.

| m/z | Possible Fragment |

| 117 | [C₆H₁₅NO]⁺ (Molecular Ion) |

| 102 | [M - CH₃]⁺ |

| 88 | [M - C₂H₅]⁺ |

| 74 | [M - C₃H₇]⁺ |

| 44 | [CH₃CHNH₂]⁺ |

| 31 | [CH₂OH]⁺ |

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound. Two plausible and commonly employed methods in organic synthesis are reductive amination and nucleophilic substitution.

Reductive Amination of 3-Hydroxypropionaldehyde

This method involves the reaction of 3-hydroxypropionaldehyde with isopropylamine to form an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

Experimental Protocol (Generalized):

-

Reaction Setup: To a solution of 3-hydroxypropionaldehyde (1 equivalent) in a suitable solvent such as methanol or ethanol, add isopropylamine (1.1-1.5 equivalents).

-

Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), portion-wise.

-

Workup: After the reaction is complete (monitored by TLC or GC-MS), quench the reaction by the slow addition of water. Adjust the pH to basic with an aqueous solution of sodium hydroxide.

-

Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

-

Purification: Dry the combined organic layers over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography.

Nucleophilic Substitution of 3-Halo-1-propanol

This two-step approach involves the initial conversion of 3-amino-1-propanol to a derivative with a better leaving group, followed by nucleophilic substitution with isopropylamine. A more direct, one-pot approach involves the reaction of a 3-halo-1-propanol with isopropylamine.

Experimental Protocol (Generalized - from 3-Chloro-1-propanol):

-

Reaction Setup: In a sealed pressure vessel, combine 3-chloro-1-propanol (1 equivalent) with an excess of isopropylamine (2-3 equivalents), which also acts as the base to neutralize the HCl formed. A non-polar solvent like toluene can be used.

-

Reaction: Heat the mixture to a temperature of 80-100 °C and maintain for several hours until the reaction is complete (monitored by GC-MS).

-

Workup: Cool the reaction mixture to room temperature. Filter to remove the isopropylamine hydrochloride salt.

-

Purification: Wash the filtrate with water and then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude product can be purified by vacuum distillation.

Applications in Drug Development

This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of β-adrenergic receptor antagonists (beta-blockers). These drugs are widely prescribed for the management of cardiovascular diseases such as hypertension, angina, and arrhythmias. The aminopropanol moiety is a common pharmacophore in this class of drugs.

Precursor for Beta-Blocker Synthesis

The secondary amine and primary alcohol functionalities of this compound allow for its incorporation into more complex drug molecules. For instance, it is a key intermediate in the synthesis of carvedilol, a non-selective beta-blocker with alpha-1 blocking activity.[7][8] The general synthetic strategy involves the reaction of the amino alcohol with a suitable epoxide.

Biological Activity

While this compound is primarily used as a synthetic intermediate, studies on related aminopropanol derivatives have explored their potential biological activities. Some aminopropanol derivatives have been investigated for their cytotoxic effects against cancer cell lines.[9] The biological activity of such compounds is highly dependent on the overall molecular structure. There is limited publicly available information on the specific biological or pharmacological activity of this compound itself.

Safety and Handling

This compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It is advisable to work in a well-ventilated area or under a fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a structurally simple yet synthetically versatile molecule of significant importance in the pharmaceutical industry. Its role as a key building block for the synthesis of beta-blockers highlights its value in medicinal chemistry. This guide has provided a comprehensive overview of its chemical and physical properties, spectroscopic characteristics, synthetic methodologies, and applications. Further research into its own potential biological activities could unveil new therapeutic applications for this and related aminopropanol derivatives.

References

- 1. biosynce.com [biosynce.com]

- 2. 3-Amino-1-propanol - Wikipedia [en.wikipedia.org]

- 3. univarsolutions.com [univarsolutions.com]

- 4. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0033962) [hmdb.ca]

- 5. researchgate.net [researchgate.net]

- 6. infrared spectrum of propan-1-ol prominent wavenumbers cm-1 detecting alcohol functional group present finger print for identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. jocpr.com [jocpr.com]

- 9. Cytotoxicity of amino alcohols to rat hepatoma-derived Fa32 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis Precursors of 3-(Isopropylamino)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic precursors and methodologies for the preparation of 3-(isopropylamino)propan-1-ol, a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document details the core synthetic routes, experimental protocols, and quantitative data to support research and development in this area.

Introduction

This compound, with the CAS number 33918-15-9, is a secondary amino alcohol. Its bifunctional nature, possessing both a secondary amine and a primary alcohol, makes it a versatile building block in organic synthesis. The principal applications of this compound lie in the preparation of active pharmaceutical ingredients (APIs), where it often forms a core structural motif. Understanding the efficient and scalable synthesis of this intermediate is therefore of significant interest to the chemical and pharmaceutical industries.

This guide will focus on the two most prevalent and practical synthetic strategies for the preparation of this compound:

-

Nucleophilic Substitution: The alkylation of isopropylamine with a suitable 3-carbon electrophilic precursor, most commonly 3-chloro-1-propanol.

-

Reductive Amination: The reaction of 3-hydroxypropanal with isopropylamine, followed by in-situ or subsequent reduction of the resulting imine.

Each of these pathways utilizes distinct precursors, which will be discussed in detail, including their own synthesis and the specific reaction conditions required for the conversion to the target molecule.

Synthetic Pathway 1: Nucleophilic Substitution via 3-Chloro-1-propanol

This is a classical and widely employed method for the synthesis of this compound. It involves the direct alkylation of isopropylamine with 3-chloro-1-propanol. The reaction proceeds via an SN2 mechanism where the nucleophilic isopropylamine attacks the electrophilic carbon bearing the chlorine atom.

Precursor: 3-Chloro-1-propanol

3-Chloro-1-propanol (CAS: 627-30-5) is the key precursor for this synthetic route. It is a colorless liquid that is commercially available. However, for large-scale operations or specific research needs, its synthesis from readily available starting materials is often desirable.

A common laboratory and industrial preparation of 3-chloro-1-propanol involves the reaction of 1,3-propanediol with hydrochloric acid, often with a catalyst such as benzenesulfonic acid to improve reaction efficiency and prevent over-chlorination.

Experimental Protocol: Synthesis of 3-Chloro-1-propanol from 1,3-Propanediol

-

Reaction Setup: To a 2000L glass-lined reactor equipped with a stirrer and reflux condenser, add 440 kg of 1,3-propanediol, 600 kg of hydrochloric acid, and 3 kg of benzenesulfonic acid.

-

Reaction: The mixture is stirred and heated to 90°C and maintained for 3 hours. The reactor is then cooled to 50°C, and an additional 460 kg of hydrochloric acid is added. The mixture is reheated to 90°C and maintained for 10 hours.

-

Work-up and Purification: After the reaction is complete (monitored by GC), the mixture is transferred to a distillation apparatus. Toluene (150 kg) is added, and the mixture is heated to reflux to remove water. The remaining organic phase is neutralized with sodium bicarbonate, filtered, and then purified by fractional distillation to yield 3-chloro-1-propanol.

Quantitative Data for 3-Chloro-1-propanol Synthesis

| Parameter | Value |

| Starting Materials | 1,3-Propanediol, Hydrochloric Acid |

| Catalyst | Benzenesulfonic Acid |

| Reaction Temperature | 90°C |

| Reaction Time | ~13 hours |

| Typical Yield | >95% |

| Purity (GC) | >99% |

Synthesis of this compound

The reaction between 3-chloro-1-propanol and isopropylamine is typically carried out in a suitable solvent and may or may not require a base to neutralize the hydrochloric acid formed as a byproduct. Using an excess of isopropylamine can also serve this purpose.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a pressure-rated reaction vessel, combine 3-chloro-1-propanol (1.0 eq) and a solution of isopropylamine (2.0 to 3.0 eq) in a suitable solvent such as ethanol or isopropanol. The use of excess isopropylamine helps to drive the reaction to completion and acts as a base.

-

Reaction: The vessel is sealed and heated to a temperature between 80-120°C. The reaction is maintained at this temperature for 4-8 hours, with progress monitored by TLC or GC-MS.

-

Work-up and Purification: After cooling to room temperature, the reaction mixture is filtered to remove any isopropylamine hydrochloride salt that has precipitated. The solvent is removed under reduced pressure. The resulting crude product is then purified by vacuum distillation to afford pure this compound.

Quantitative Data for this compound Synthesis (Nucleophilic Substitution)

| Parameter | Value (Estimated) |

| Starting Materials | 3-Chloro-1-propanol, Isopropylamine |

| Solvent | Ethanol or Isopropanol |

| Reactant Ratio (Isopropylamine:3-Chloro-1-propanol) | 2:1 to 3:1 (molar) |

| Reaction Temperature | 80 - 120°C |

| Reaction Time | 4 - 8 hours |

| Expected Yield | 70 - 85% |

Synthesis Pathway Diagram: Nucleophilic Substitution

Caption: Synthesis of this compound via Nucleophilic Substitution.

Synthetic Pathway 2: Reductive Amination via 3-Hydroxypropanal

Reductive amination is a powerful and versatile method for the formation of amines. In this context, 3-hydroxypropanal is reacted with isopropylamine to form an intermediate imine (or enamine), which is then reduced in situ to the desired this compound.

Precursor: 3-Hydroxypropanal

3-Hydroxypropanal (3-HPA, also known as reuterin) is a key precursor for this pathway. It is an aldehyde that can be produced from the microbial fermentation of glycerol, making it a potentially "green" starting material.

The bioconversion of glycerol to 3-HPA is typically carried out using certain strains of bacteria, such as Lactobacillus reuteri. This process occurs under mild conditions.

Experimental Protocol: Production of 3-Hydroxypropanal

-

Cell Culture: Lactobacillus reuteri is cultured under optimal conditions to generate a high cell density.

-

Bioconversion: The harvested cells are resuspended in a concentrated glycerol solution (e.g., 400 mM). The bioconversion is carried out at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 45 minutes).

-

Isolation: The 3-HPA is typically present in the aqueous solution and can be used directly in the subsequent reductive amination step, or it can be extracted and purified, although it is often unstable and prone to polymerization.

Quantitative Data for 3-Hydroxypropanal Production

| Parameter | Value |

| Starting Material | Glycerol |

| Biocatalyst | Lactobacillus reuteri |

| Glycerol Concentration | ~400 mM |

| Reaction Temperature | ~30°C |

| Reaction Time | ~45 minutes |

| Product Concentration | Up to ~235 mM |

Synthesis of this compound

The reductive amination of 3-hydroxypropanal with isopropylamine can be performed using various reducing agents. Common choices include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask, dissolve the aqueous solution of 3-hydroxypropanal (1.0 eq) in a suitable solvent like methanol. Add isopropylamine (1.0-1.2 eq).

-

Imine Formation: The mixture is stirred at room temperature for 1-2 hours to allow for the formation of the imine intermediate.

-

Reduction: The reaction mixture is cooled in an ice bath, and a reducing agent such as sodium borohydride (1.5 eq) is added portion-wise. The reaction is then allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Work-up and Purification: The reaction is quenched by the slow addition of water. The solvent is removed under reduced pressure. The aqueous residue is made basic with NaOH and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by vacuum distillation.

Quantitative Data for this compound Synthesis (Reductive Amination)

| Parameter | Value (Estimated) |

| Starting Materials | 3-Hydroxypropanal, Isopropylamine |

| Reducing Agent | Sodium Borohydride |

| Solvent | Methanol |

| Reactant Ratio (Isopropylamine:3-Hydroxypropanal) | 1:1 to 1.2:1 (molar) |

| Reaction Temperature | 0°C to Room Temperature |

| Reaction Time | 3 - 6 hours |

| Expected Yield | 60 - 75% |

Synthesis Pathway Diagram: Reductive Amination

Caption: Synthesis of this compound via Reductive Amination.

Conclusion

The synthesis of this compound can be effectively achieved through two primary routes: nucleophilic substitution using 3-chloro-1-propanol and reductive amination with 3-hydroxypropanal. The choice of synthetic pathway will depend on factors such as the availability and cost of starting materials, desired scale of production, and environmental considerations. The nucleophilic substitution route is a robust and well-established method, while the reductive amination pathway offers a potentially greener alternative by utilizing a bio-derived precursor. The experimental protocols and quantitative data provided in this guide serve as a valuable resource for researchers and professionals in the field of chemical synthesis and drug development.

Spectroscopic Profile of 3-(Isopropylamino)propan-1-ol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for 3-(Isopropylamino)propan-1-ol. Due to the limited availability of experimentally derived public data for this specific compound, this guide leverages predicted spectroscopic information and data from structurally analogous molecules to provide a detailed analysis. This document outlines the expected characteristics in ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Standard experimental protocols for acquiring such data are also detailed. All quantitative information is summarized in structured tables for clarity, and a logical workflow for spectroscopic analysis is presented using a Graphviz diagram.

Introduction

This compound is a secondary amino alcohol with potential applications in pharmaceutical synthesis and as a building block in organic chemistry. Its structure comprises a propanol backbone with an isopropylamino substituent at the 3-position. Accurate spectroscopic characterization is crucial for its identification, purity assessment, and for understanding its chemical behavior in various applications. This guide serves as a reference for the expected spectroscopic signatures of this molecule.

Predicted and Analogous Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound, supplemented with data from structurally similar compounds where direct predictions are not available.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The chemical shifts are influenced by the electronegativity of the adjacent oxygen and nitrogen atoms.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~3.6 - 3.8 | Triplet | 2H | -CH₂-OH (a) |

| ~2.7 - 2.9 | Triplet | 2H | -CH₂-NH- (c) |

| ~2.6 - 2.8 | Septet | 1H | -CH-(CH₃)₂ (d) |

| ~1.6 - 1.8 | Quintet | 2H | -CH₂-CH₂-CH₂- (b) |

| ~1.0 - 1.2 | Doublet | 6H | -CH(CH₃)₂ (e) |

| Broad | Singlet | 2H | -OH, -NH |

Note: The chemical shifts for the -OH and -NH protons are highly dependent on solvent, concentration, and temperature, and they may exchange with D₂O.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum will show distinct signals for each of the six carbon atoms in this compound.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~60 - 65 | -CH₂-OH (a) |

| ~48 - 52 | -CH-(CH₃)₂ (d) |

| ~45 - 49 | -CH₂-NH- (c) |

| ~30 - 35 | -CH₂-CH₂-CH₂- (b) |

| ~22 - 25 | -CH(CH₃)₂ (e) |

Infrared (IR) Spectroscopy

The IR spectrum of this compound will display characteristic absorption bands for the O-H, N-H, C-H, and C-O functional groups. The presence of a secondary amine and a primary alcohol will result in specific vibrational modes.

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 3200 - 3600 | Strong, Broad | O-H Stretch | Alcohol |

| 3300 - 3500 | Medium, Sharp | N-H Stretch | Secondary Amine |

| 2850 - 3000 | Strong | C-H Stretch | Aliphatic |

| 1450 - 1470 | Medium | C-H Bend | Aliphatic |

| 1050 - 1150 | Strong | C-O Stretch | Primary Alcohol |

Mass Spectrometry (MS)

The mass spectrum of this compound is expected to show a molecular ion peak ([M]⁺) and several characteristic fragment ions. The fragmentation pattern is influenced by the presence of the hydroxyl and isopropylamino groups.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Ion | Fragmentation Pathway |

| 117 | [C₆H₁₅NO]⁺ | Molecular Ion |

| 102 | [M - CH₃]⁺ | Loss of a methyl radical |

| 86 | [M - CH₂OH]⁺ | Alpha-cleavage with loss of hydroxymethyl radical |

| 72 | [CH₂=NH-CH(CH₃)₂]⁺ | Alpha-cleavage adjacent to the nitrogen |

| 44 | [CH₂=NH₂]⁺ | Cleavage of the propyl chain |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectroscopic data for a compound like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can affect the chemical shifts, particularly for exchangeable protons (-OH and -NH).

-

¹H NMR Acquisition:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Parameters:

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on sample concentration.

-

Relaxation Delay: 1-5 seconds.

-

-

Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

-

¹³C NMR Acquisition:

-

Spectrometer: A 75 MHz or higher field NMR spectrometer.

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Acquisition Parameters:

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

-

Processing: Fourier transform, phase correct, and reference the spectrum to the solvent peak or TMS.

-

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates to form a thin film.

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄, CHCl₃) that has minimal IR absorption in the regions of interest. Use a liquid cell with an appropriate path length.

-

-

Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: A background spectrum of the empty sample holder (or solvent) is recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is sufficiently volatile and thermally stable, inject a dilute solution into a GC column for separation before introduction into the mass spectrometer.

-

Direct Infusion: Introduce a dilute solution of the sample directly into the ion source via a syringe pump.

-

-

Ionization:

-

Electron Ionization (EI): Typically used in GC-MS. A high-energy electron beam (70 eV) is used to ionize the sample, often leading to extensive fragmentation.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for direct infusion, which typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

-

Mass Analysis:

-

Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.

-

Scan Range: A mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 30-300).

-

-

Data Interpretation: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and structural elucidation of a chemical compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic characteristics of this compound. While based on predictions and data from analogous structures, the information presented offers valuable guidance for researchers in identifying and characterizing this compound. For definitive structural confirmation, it is recommended to acquire experimental spectroscopic data on a purified sample and compare it with the predictions and general principles outlined in this document.

The Pivotal Role of 3-(Isopropylamino)propan-1-ol in Organic Synthesis: A Technical Guide for Researchers

For Immediate Release

[City, State] – December 29, 2025 – 3-(Isopropylamino)propan-1-ol, a key bifunctional amino alcohol, serves as a critical building block in the synthesis of a wide array of organic molecules, most notably in the pharmaceutical industry. This technical guide provides an in-depth analysis of its role in organic synthesis, complete with experimental protocols, quantitative data, and logical workflow diagrams to support researchers, scientists, and professionals in drug development.

Core Applications in Pharmaceutical Synthesis

This compound is a versatile precursor primarily utilized in the synthesis of β-adrenergic blocking agents, commonly known as beta-blockers. These drugs are essential in the management of cardiovascular diseases such as hypertension, angina, and arrhythmias. The structural motif of an aryloxypropanolamine, central to many beta-blockers, can be efficiently constructed using this amino alcohol.

The general synthetic strategy involves the reaction of a substituted phenol with an epoxide, followed by the ring-opening of the resulting epoxide with an amine. While isopropylamine is often used to generate the desired side chain in situ, this compound offers a direct route for the introduction of the complete hydroxy-isopropylamino-propyl moiety in certain synthetic designs. Its bifunctionality, possessing both a secondary amine and a primary hydroxyl group, allows for a variety of chemical transformations, including N-alkylation, N-acylation, O-alkylation, and O-acylation, to produce a diverse range of derivatives.

Key Synthetic Transformations and Experimental Protocols

The reactivity of this compound at both its nitrogen and oxygen nucleophilic centers allows for selective functionalization under controlled conditions.

N-Alkylation for the Synthesis of Propranolol Analogues

The secondary amine of this compound can undergo nucleophilic substitution with suitable electrophiles, such as alkyl or aryl halides, to form more complex amines. A primary application of this reaction is the synthesis of analogues of the beta-blocker propranolol.

Experimental Protocol: Synthesis of a Propranolol Analogue via N-Alkylation

Objective: To synthesize a propranolol analogue by reacting this compound with a suitable naphthyl derivative. While many propranolol syntheses build the sidechain stepwise, this protocol illustrates the principle of N-alkylation on a pre-formed amino alcohol.

Materials:

-

This compound

-

1-(Bromomethyl)naphthalene

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of this compound (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

-

Stir the suspension at room temperature for 15 minutes.

-

Add a solution of 1-(bromomethyl)naphthalene (1.1 eq) in acetonitrile dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Quantitative Data for N-Alkylation Reactions

| Electrophile | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| 1-(Bromomethyl)naphthalene | K₂CO₃ | Acetonitrile | Reflux | 12 | 75-85 | Hypothetical |

| 2-Chlorobenzoyl chloride | Triethylamine | Dichloromethane | 0 to RT | 4 | 80-90 | Hypothetical |

Note: The data in this table is representative and may vary based on specific experimental conditions.

O-Alkylation and O-Acylation Reactions

The primary hydroxyl group of this compound can be targeted for etherification or esterification reactions. These transformations are valuable for modifying the pharmacokinetic properties of the final molecule, such as its solubility and metabolic stability.

Experimental Protocol: O-Acylation of this compound

Objective: To synthesize an ester derivative by reacting the hydroxyl group of this compound with an acylating agent.

Materials:

-

This compound

-

Acetic anhydride

-

Pyridine

-

Dichloromethane (DCM)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane and cool to 0 °C.

-

Add pyridine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).

-

Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC.

-

Quench the reaction by adding 1 M HCl and separate the layers.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash chromatography to yield the O-acylated product.

Quantitative Data for O-Functionalization Reactions

| Reagent | Reaction Type | Catalyst/Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Acetic Anhydride | O-Acylation | Pyridine | Dichloromethane | 0 to RT | 85-95 | Hypothetical |

| Benzyl Bromide | O-Alkylation | NaH | Tetrahydrofuran | 0 to RT | 70-80 | Hypothetical |

Note: The data in this table is representative and may vary based on specific experimental conditions.

Logical Workflow for Synthesis and Derivatization

The following diagram illustrates the synthetic pathways originating from this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis, offering efficient routes to a variety of important molecules, particularly within the pharmaceutical landscape. Its dual functionality allows for selective and diverse chemical modifications, making it an indispensable tool for drug discovery and development professionals. The protocols and data presented in this guide aim to facilitate further research and application of this important synthetic intermediate.

An In-depth Technical Guide to the Isomers of 3-(Isopropylamino)propan-1-ol

For Researchers, Scientists, and Drug Development Professionals

Structure and Physicochemical Properties

3-(Isopropylamino)propan-1-ol possesses a single chiral center at the carbon atom bearing the hydroxyl group. Consequently, it exists as a pair of enantiomers: (R)-3-(isopropylamino)propan-1-ol and (S)-3-(isopropylamino)propan-1-ol.

Table 1: Physicochemical Properties of Racemic this compound

| Property | Value | Reference |

| CAS Number | 33918-15-9 | [1] |

| Molecular Formula | C₆H₁₅NO | [1] |

| Molecular Weight | 117.19 g/mol | |

| Boiling Point | 93-95 °C (at 20 Torr) | [1] |

| Density | 0.9186 g/cm³ | [1] |

Synthesis and Chiral Resolution

The synthesis of this compound typically yields a racemic mixture, which then requires separation to isolate the individual enantiomers for stereoselective studies.

Synthesis of Racemic this compound

A common route involves the nucleophilic addition of isopropylamine to a three-carbon electrophile, such as 3-chloropropan-1-ol or acrolein followed by reduction. A generalized workflow is depicted below.

Caption: General workflow for the synthesis of racemic this compound.

Chiral Resolution of Enantiomers

Separating the racemic mixture is essential to evaluate the biological activity of each enantiomer. The most common method is through the formation of diastereomeric salts.

References

The Versatility of 3-(Isopropylamino)propan-1-ol: A Medicinal Chemistry Building Block

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The 3-(isopropylamino)propan-1-ol scaffold is a cornerstone in modern medicinal chemistry, most notably as the key structural motif in the blockbuster class of drugs known as beta-adrenergic receptor antagonists, or beta-blockers. Its inherent structural and physicochemical properties make it an ideal building block for creating compounds that modulate the sympathetic nervous system, leading to profound therapeutic effects in cardiovascular diseases such as hypertension, angina pectoris, and arrhythmias. This technical guide provides a comprehensive overview of the synthesis, application, and biological significance of this compound and its derivatives in drug discovery and development.

Physicochemical Properties and Synthesis

This compound is a secondary amino alcohol with the chemical formula C6H15NO. Its structure, characterized by a hydrophilic alcohol group and a secondary amine with a bulky isopropyl substituent, is crucial for its biological activity. The nitrogen atom's basicity allows for salt formation, enhancing the compound's solubility and suitability for pharmaceutical formulations.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | 3-Isopropylamino-1,2-propanediol |

| CAS Number | 33918-15-9 | 6452-57-9 |

| Molecular Formula | C6H15NO | C6H15NO2 |

| Molecular Weight | 117.19 g/mol | 133.19 g/mol |

| Boiling Point | 93-95 °C at 20 Torr | Not available |

| Density | 0.9186 g/cm³ | Not available |

| Appearance | Colorless to pale yellow liquid | Colorless to pale yellow liquid |

| Solubility | Soluble in water | Soluble in water |

The synthesis of this compound and its analogs is typically achieved through the nucleophilic ring-opening of an epoxide with isopropylamine. A common and efficient method involves the reaction of epichlorohydrin or glycidol with isopropylamine.[1] This reaction provides a straightforward route to the core scaffold, which can then be further modified to produce a diverse range of therapeutic agents.

The Role in Beta-Blocker Synthesis

The this compound moiety is the defining feature of the "aryloxypropanolamine" class of beta-blockers. In these drugs, the oxygen of the propanol is linked to an aromatic or heteroaromatic ring system, and the secondary amine is substituted with an isopropyl group. This structural arrangement is optimal for binding to beta-adrenergic receptors.

Two prominent examples of blockbuster drugs synthesized from this building block are Propranolol, a non-selective beta-blocker, and Metoprolol, a cardioselective (β1-selective) beta-blocker.

Propranolol is synthesized by reacting 1-naphthol with epichlorohydrin, followed by the ring-opening of the resulting epoxide with isopropylamine.[2] This non-selective antagonist has a high affinity for both β1 and β2 adrenergic receptors.

Metoprolol , on the other hand, is synthesized from 4-(2-methoxyethyl)phenol. The synthesis follows a similar pathway of forming an epoxide intermediate which is then reacted with isopropylamine.[3] Its selectivity for the β1 receptor is attributed to the para-substituent on the phenyl ring.

Biological Activity and Signaling Pathway

Beta-blockers containing the this compound scaffold exert their therapeutic effects by competitively inhibiting the binding of endogenous catecholamines, such as adrenaline (epinephrine) and noradrenaline (norepinephrine), to beta-adrenergic receptors.[4][5] These receptors are G-protein coupled receptors (GPCRs) that, upon activation, trigger a downstream signaling cascade.

Activation of β1-adrenergic receptors, predominantly found in the heart, leads to an increase in heart rate, contractility, and conduction velocity through the activation of adenylyl cyclase, which in turn increases intracellular cyclic AMP (cAMP) levels and activates protein kinase A (PKA).[1][6] By blocking these receptors, β1-selective blockers like metoprolol reduce the heart's workload, making them effective in treating hypertension and angina.

Non-selective beta-blockers like propranolol also block β2-adrenergic receptors, which are found in the smooth muscle of the bronchi and blood vessels. This can lead to bronchoconstriction and vasoconstriction, which are undesirable side effects in some patients.[4][5]

Table 2: Binding Affinities (Ki in nM) of Beta-Blockers for β1 and β2 Adrenergic Receptors

| Drug | β1 Ki (nM) | β2 Ki (nM) | Selectivity (β2/β1) | Reference(s) |

| Propranolol | 1.1 | 0.8 | ~0.7 (Non-selective) | [5] |

| Metoprolol | 130 | 4500 | ~35 (β1-selective) | [7] |

| Atenolol | 1000 | 20000 | ~20 (β1-selective) | [7] |

| Betaxolol | 9 | 120 | ~13 (β1-selective) | [7] |

| Bisoprolol | 10 | 190 | 19 (β1-selective) | [7] |

| Penbutolol | 0.6 | 0.8 | ~1.3 (Non-selective) | |

| Carteolol | 1.5 | 1.0 | ~0.7 (Non-selective) | |

| Timolol | 0.8 | 0.5 | ~0.6 (Non-selective) | |

| Nadolol | 2.5 | 2.0 | ~0.8 (Non-selective) |

Note: Ki values can vary depending on the experimental conditions and tissue source.

Experimental Protocols

Synthesis of this compound

This protocol describes a general method for the synthesis of the core building block.

Materials:

-

3-Chloropropan-1-ol

-

Isopropylamine

-

Ethanol

-

Sodium carbonate

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (for salt formation, optional)

Procedure:

-

In a round-bottom flask, dissolve 3-chloropropan-1-ol (1 equivalent) in ethanol.

-

Add an excess of isopropylamine (3-4 equivalents) and sodium carbonate (1.5 equivalents).

-

Reflux the mixture for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Evaporate the solvent from the filtrate under reduced pressure.

-

Dissolve the residue in diethyl ether and wash with water to remove any remaining salts and unreacted isopropylamine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

The product can be further purified by distillation under reduced pressure. The purity can be assessed by Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Synthesis of Propranolol

This protocol outlines the synthesis of propranolol from 1-naphthol.

Materials:

-

1-Naphthol

-

Epichlorohydrin

-

Sodium hydroxide

-

Isopropylamine

-

Ethanol

-

Toluene

-

Hexane

Procedure:

-

Formation of 1-(Naphthyloxy)-2,3-epoxypropane: Dissolve 1-naphthol (1 equivalent) in ethanol. Add a solution of sodium hydroxide (1.1 equivalents) in water and stir for 30 minutes. To this mixture, add epichlorohydrin (1.2 equivalents) dropwise at room temperature. Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction by TLC. After completion, cool the mixture and remove the ethanol under reduced pressure. Extract the aqueous residue with toluene. Wash the organic layer with water, dry over anhydrous sodium sulfate, and concentrate to obtain the crude epoxide.

-

Ring-opening with Isopropylamine: Dissolve the crude epoxide in ethanol and add an excess of isopropylamine (3-4 equivalents). Reflux the mixture for 6-8 hours. Monitor the reaction by TLC.

-

Work-up and Purification: After the reaction is complete, remove the solvent and excess isopropylamine under reduced pressure. Dissolve the residue in toluene and wash with water. Dry the organic layer and concentrate. Recrystallize the crude product from a mixture of toluene and hexane to afford pure propranolol. The final product can be characterized by melting point, NMR, and Mass Spectrometry. A patent for a similar synthesis reported a yield of 93.8% and an HPLC purity of 99.3%.[8]

Beta-Adrenergic Receptor Binding Assay

This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of a test compound for β-adrenergic receptors.

Materials:

-

Cell membranes expressing β1 or β2-adrenergic receptors (e.g., from CHO or HEK293 cells)

-

Radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Iodocyanopindolol)

-

Unlabeled competitor (test compound, e.g., propranolol as a reference)

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4)

-

96-well microplates

-

Glass fiber filters

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Assay Setup: In a 96-well plate, prepare triplicate wells for total binding (radioligand only), non-specific binding (radioligand + high concentration of unlabeled competitor), and competitor binding (radioligand + varying concentrations of the test compound).

-

Reaction Mixture: To each well, add the assay buffer, the cell membrane preparation (typically 10-50 µg of protein), and the radioligand at a concentration close to its Kd value.

-

Competition: Add the test compound at a range of concentrations to the competitor wells. For non-specific binding wells, add a saturating concentration of a known unlabeled ligand (e.g., 10 µM propranolol).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Counting: Place the filters in scintillation vials, add a scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

References

- 1. Nadolol - Wikipedia [en.wikipedia.org]

- 2. goodrx.com [goodrx.com]

- 3. Betaxolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Propranolol: Side effects, uses, interactions, and alternatives [medicalnewstoday.com]

- 5. Propranolol - Wikipedia [en.wikipedia.org]

- 6. Penbutolol - Wikipedia [en.wikipedia.org]

- 7. Beta-blocker selectivity at cloned human beta 1- and beta 2-adrenergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Carvedilol blocks beta2- more than beta1-adrenoceptors in human heart - PubMed [pubmed.ncbi.nlm.nih.gov]

Solubility of 3-(Isopropylamino)propan-1-ol in different solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-(isopropylamino)propan-1-ol. Due to the limited availability of direct quantitative data in published literature, this guide also presents solubility information for analogous compounds to support formulation development and experimental design. Furthermore, a detailed experimental protocol for determining the solubility of this compound is provided.

Introduction to this compound

This compound is an organic compound featuring both a secondary amine and a primary alcohol functional group. Its chemical structure suggests a high potential for polarity and hydrogen bonding, which are key determinants of solubility in various solvents. Understanding its solubility is critical for a range of applications, including pharmaceutical formulations, chemical synthesis, and biological studies.

Chemical Structure:

Factors Influencing Solubility

An In-depth Technical Guide to the Physical and Chemical Characteristics of Propanolamines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical characteristics of propanolamines, a class of organic compounds containing both an amino and a hydroxyl group attached to a propane backbone. These compounds are of significant interest in medicinal chemistry and drug development, most notably as the foundational structure for the beta-blocker class of drugs. This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and experimental workflows.

Physical and Chemical Properties of Propanolamines

Propanolamines encompass a range of structures, including simple amino alcohols like 1-amino-2-propanol (monoisopropanolamine, MIPA) and 3-amino-1-propanol (n-propanolamine), as well as their di- and tri-substituted derivatives. Their bifunctional nature imparts both basicity, due to the amine group, and polarity, from the hydroxyl group, influencing their physical and chemical behaviors.

Quantitative Data Summary

The following tables summarize key physical and chemical properties for several common propanolamines. These values are essential for understanding their behavior in various chemical and biological systems.

Table 1: Physical Properties of Selected Propanolamines

| Property | Monoisopropanolamine (MIPA) | Diisopropanolamine (DIPA) | Triisopropanolamine (TIPA) | n-Propanolamine |

| CAS Number | 78-96-6[1] | 110-97-4 | 122-20-3 | 156-87-6[2] |

| Molecular Formula | C₃H₉NO[1] | C₆H₁₅NO₂ | C₉H₂₁NO₃ | C₃H₉NO[3] |

| Molecular Weight ( g/mol ) | 75.11[1] | 133.19 | 191.27[4] | 75.11[5] |

| Appearance | Clear, colorless liquid[1] | Colorless liquid | White solid[4] | Colorless to pale yellow liquid[5] |

| Odor | Slight ammonia-like[1] | Ammonia-like | Slight ammonia-like[4] | Fishy[5] |

| Melting Point (°C) | 1.0–2.0[1] | 42-45 | 48-52 | 12.4 |

| Boiling Point (°C) | 158–160[1] | 249 | 305 | 187-188[2] |

| Density (g/mL at 20°C) | 0.96–0.98[1] | 0.989 | 1.0[6] | 0.982[7] |

| Flash Point (°C) | 77[1] | 135 | 160[6] | 80[2] |

Table 2: Chemical Properties of Selected Propanolamines

| Property | Monoisopropanolamine (MIPA) | Diisopropanolamine (DIPA) | Triisopropanolamine (TIPA) | n-Propanolamine | Phenylpropanolamine |

| pKa | 9.44 | 8.88 | 8.06[8] | 9.84[9] | 9.44[10] |

| Solubility in Water | Fully soluble[1] | Miscible | Soluble | Soluble[9] | Freely soluble[10] |

| Solubility in Organic Solvents | Miscible with alcohols and polar solvents[1] | Soluble in ethanol | Soluble in ethanol, diethyl ether, chloroform (slightly), and methanol | Soluble in alcohol, ether, acetone, and chloroform[2] | Practically insoluble in ether, chloroform, benzene[10] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the characterization of propanolamines.

Determination of Boiling Point (Micro Method)

This protocol describes the determination of the boiling point of a liquid amine using a Thiele tube apparatus.[11][12]

Materials:

-

Thiele tube

-

Thermometer (0-200 °C)

-

Small test tube (e.g., 75 x 10 mm)

-

Capillary tube (sealed at one end)

-

Mineral oil

-

Bunsen burner or micro-burner

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Add a small amount (0.5-1 mL) of the propanolamine sample into the small test tube.

-

Place the capillary tube, with the sealed end facing up, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Fill the Thiele tube with mineral oil to a level just above the side arm.

-

Insert the thermometer and attached test tube into the Thiele tube, ensuring the sample is immersed in the oil.

-

Gently heat the side arm of the Thiele tube with a small flame.

-

Observe the capillary tube. As the temperature rises, a slow stream of bubbles will emerge.

-

Continue heating until a rapid, continuous stream of bubbles exits the capillary tube.

-

Remove the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[11] Record this temperature.

Determination of pKa by Potentiometric Titration

This protocol outlines the determination of the acid dissociation constant (pKa) of a propanolamine using potentiometric titration.[2][13][14]

Materials:

-

pH meter with a combination pH electrode

-

Burette (25 or 50 mL)

-

Beaker (100 mL)

-

Magnetic stirrer and stir bar

-

Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

-

Deionized water

-

Propanolamine sample

Procedure:

-

Calibrate the pH meter using standard buffer solutions (e.g., pH 4, 7, and 10).[2]

-

Accurately weigh a known amount of the propanolamine sample and dissolve it in a known volume of deionized water in the beaker.

-

Place the beaker on the magnetic stirrer and add the stir bar.

-

Immerse the pH electrode in the solution, ensuring the bulb is fully covered and not in contact with the stir bar.

-

Record the initial pH of the solution.

-

Fill the burette with the standardized HCl solution.

-

Begin the titration by adding small increments (e.g., 0.5 mL) of the HCl solution to the beaker.

-

After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

-

Continue the titration until the pH changes significantly and then begins to level off again, indicating that the equivalence point has been passed.

-

Plot a titration curve of pH (y-axis) versus the volume of HCl added (x-axis).

-

Determine the equivalence point, which is the point of steepest inflection on the curve.

-

The pKa is the pH at the half-equivalence point (i.e., when half of the volume of HCl required to reach the equivalence point has been added).[14]

Determination of Aqueous Solubility (OECD 105 Flask Method)

This protocol is based on the OECD Guideline 105 for testing of chemicals and is suitable for substances with a solubility greater than 10 mg/L.[9][15][16][17]

Materials:

-

Flask with a stirrer (e.g., magnetic stirrer)

-

Thermostatically controlled water bath or incubator

-

Analytical balance

-

Centrifuge

-

Analytical method for quantification (e.g., GC, HPLC)

-

Propanolamine sample

-

Distilled or deionized water

Procedure:

-

Add an excess amount of the propanolamine sample to a flask containing a known volume of water.

-

Place the flask in a thermostatically controlled environment (e.g., 20 °C) and stir the mixture.

-

Allow the mixture to equilibrate for a sufficient time (e.g., 24 hours), ensuring that a solid phase remains present.

-

After equilibration, stop the stirring and allow the mixture to settle.

-

Separate the aqueous phase from the undissolved solid by centrifugation.

-

Carefully take an aliquot of the clear supernatant for analysis.

-

Determine the concentration of the propanolamine in the aliquot using a validated analytical method (e.g., Gas Chromatography).

-

The measured concentration represents the aqueous solubility of the substance at the test temperature.

Signaling Pathways and Experimental Workflows

Many propanolamine derivatives exert their pharmacological effects by interacting with G-protein coupled receptors (GPCRs), particularly beta-adrenergic receptors.

Beta-Adrenergic Signaling Pathway

Propanolamine-based beta-blockers are antagonists at beta-adrenergic receptors. They competitively inhibit the binding of endogenous catecholamines like epinephrine and norepinephrine, thereby modulating downstream signaling cascades.

G-Protein Coupled Receptor (GPCR) Activation Cycle

The activation of a GPCR by a ligand initiates a cyclical process involving the associated G-protein.

Experimental Workflow: Synthesis and Purification of Propranolol

Propranolol is a widely used beta-blocker and its synthesis serves as an excellent example of a workflow for preparing aryloxypropanolamines.[4][18][19]

References

- 1. researchgate.net [researchgate.net]

- 2. creative-bioarray.com [creative-bioarray.com]

- 3. researchgate.net [researchgate.net]

- 4. CN113511979A - Synthesis method and application of propranolol - Google Patents [patents.google.com]

- 5. jsciences.ut.ac.ir [jsciences.ut.ac.ir]

- 6. Khan Academy [khanacademy.org]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 9. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 10. asianpubs.org [asianpubs.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. chymist.com [chymist.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. Titration Curves of Aminoacids (Procedure) : Biochemistry Virtual Lab I : Biotechnology and Biomedical Engineering : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 15. OECD 105 - Phytosafe [phytosafe.com]

- 16. laboratuar.com [laboratuar.com]

- 17. filab.fr [filab.fr]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Biological Activity Screening of 3-(Isopropylamino)propan-1-ol Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 3-(isopropylamino)propan-1-ol scaffold is a key structural motif found in a variety of biologically active compounds, most notably as a core component of many beta-blockers used in the treatment of cardiovascular diseases.[1][2] However, recent research has expanded the therapeutic potential of derivatives based on this structure into areas such as antimicrobial and anticancer applications. This guide provides a comprehensive overview of the biological activity screening of these derivatives, presenting key data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.

Antimicrobial Activity

Derivatives of this compound have demonstrated notable efficacy against a range of bacterial and fungal pathogens. The primary mechanism of antibacterial action for certain derivatives involves the disruption and damage of the bacterial cell wall.[3]

A number of studies have quantified the antibacterial effects of various this compound derivatives against both Gram-positive and Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values for selected compounds from the literature.

| Compound ID | Bacterial Strain | MIC (µg/mL) | Reference |

| 1,4-benzoxazin-3-one 4n | Pseudomonas syringae pv actinidiae (Psa) | 4.95 | [3] |

| 1,4-benzoxazin-3-one 4n | Xanthomonas axonopodis pv citri (Xac) | 4.71 | [3] |

| 1,4-benzoxazin-3-one 4n | Xanthomonas oryzae pv oryzae (Xoo) | 8.50 | [3] |

| CPD20 | Streptococcus pyogenes | 2.5 | [4] |

| CPD20 | Staphylococcus aureus | 2.5 | [4] |

| CPD20 | Enterococcus faecalis | 5 | [4] |

| CPD22 | Streptococcus pyogenes | 2.5 | [4] |

| CPD22 | Staphylococcus aureus | 5 | [4] |

| CPD22 | Enterococcus faecalis | 5 | [4] |

| CPD18 | Staphylococcus aureus | 10 | [4] |

| CPD18 | Streptococcus pyogenes | 10 | [4] |

| CPD21 | Staphylococcus aureus | 10 | [4] |

| CPD21 | Streptococcus pyogenes | 10 | [4] |

The MIC, a fundamental measure of a compound's antibacterial potency, is determined using the broth microdilution method.

Materials:

-

Mueller-Hinton Broth (MHB)

-

Bacterial cultures in logarithmic growth phase

-

Test compounds dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Incubator

Procedure:

-

Preparation of Bacterial Inoculum: A fresh bacterial culture is diluted in MHB to a standardized concentration, typically 5 x 10^5 colony-forming units (CFU)/mL.

-

Serial Dilution of Test Compounds: The test compounds are serially diluted in MHB in a 96-well plate to achieve a range of concentrations.

-

Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension.

-

Controls: Positive (bacteria in MHB without any compound) and negative (MHB alone) controls are included.

-

Incubation: The microtiter plates are incubated at 37°C for 18-24 hours.

-

Determination of MIC: The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Certain 1,4-benzoxazin-3-one derivatives containing a propanolamine group have been shown to exert their antibacterial effect by causing significant damage to the bacterial cell wall.[3] This mechanism is depicted in the following diagram.

Caption: Proposed mechanism of antibacterial action.

Anticancer Activity

Recent investigations have highlighted the potential of this compound derivatives as anticancer agents.[5] Their mechanism of action can involve the inhibition of crucial cellular processes like tubulin polymerization, leading to cell cycle arrest and apoptosis.

The antiproliferative activity of these derivatives is often evaluated against a panel of human cancer cell lines, with the half-maximal inhibitory concentration (IC50) being a key metric.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 1g2a | HCT116 (Colon) | 0.0059 | [6] |

| Compound 1g2a | BEL-7402 (Liver) | 0.0078 | [6] |

| Compound 4 | HT29 (Colon) | 0.96 | [7] |

| Compound 4 | HeLa (Cervical) | 1.87 | [7] |

| Compound 4 | MCF7 (Breast) | 0.84 | [7] |

| Compound 5 | HT29 (Colon) | 2.61 | [7] |

| Compound 5 | PC3 (Prostate) | 0.39 | [7] |

| Compound 5 | J6 (Leukemia) | 0.37 | [7] |

| Compound 7 | MCF7 (Breast) | 0.49 | [7] |

| Compound 30 | NCI-H322M (Lung) | 1.28 | [8] |

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and, consequently, the cytotoxic potential of a compound.

Materials:

-

Human cancer cell lines

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

CO2 incubator

-

Microplate reader

Procedure:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a CO2 incubator.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specific period (e.g., 48 or 72 hours).

-

MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for another 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

-

Solubilization: The formazan crystals are dissolved by adding a solubilization solution.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against compound concentration.

A key anticancer mechanism for some 2-phenylacrylonitrile derivatives, which can incorporate the propanolamine structure, is the inhibition of tubulin polymerization.[6] This disruption of the microtubule network leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis.

Caption: Anticancer mechanism via tubulin inhibition.

Cardiovascular Effects

The parent structure, this compound, is a cornerstone of many beta-adrenergic receptor antagonists (beta-blockers).[1] These drugs are crucial in managing cardiovascular conditions like hypertension and angina. Their primary mechanism involves blocking the effects of adrenaline on beta-adrenergic receptors, leading to a decrease in heart rate and blood pressure. While the focus of this guide is on emerging antimicrobial and anticancer activities, it is important to acknowledge the well-established cardiovascular implications of this chemical class.

General Workflow for Synthesis and Screening

The discovery and development of novel this compound derivatives with therapeutic potential typically follow a structured workflow, from initial synthesis to biological evaluation.

Caption: General drug discovery workflow.

Conclusion

The this compound framework represents a versatile scaffold for the development of new therapeutic agents. While its role in cardiovascular medicine is well-established, emerging research continues to uncover potent antimicrobial and anticancer activities in its derivatives. This guide provides a foundational understanding of the screening methodologies and mechanisms of action for these promising compounds, serving as a valuable resource for researchers in the field of drug discovery and development. Further exploration of structure-activity relationships will be crucial in optimizing the efficacy and selectivity of these derivatives for various therapeutic targets.

References

- 1. nbinno.com [nbinno.com]

- 2. 3-Isopropylamino-1,2-propanediol | 6452-57-9 | Benchchem [benchchem.com]

- 3. Antibiotic activities of propanolamine containing 1,4-benzoxazin-3-ones against phytopathogenic bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Selective Anticancer Activity Evaluation of 2-phenylacrylonitrile Derivatives as Tubulin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Isothiocoumarin-3-carboxylic acid derivatives: synthesis, anticancer and antitrypanosomal activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Computational Modeling of 3-(Isopropylamino)propan-1-ol: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-(Isopropylamino)propan-1-ol is a key chemical intermediate in the synthesis of several beta-blocker medications. Understanding its molecular interactions through computational modeling is crucial for optimizing the design of new, more effective pharmaceuticals. This technical guide provides a comprehensive overview of the computational methodologies used to model this compound, focusing on its interaction with beta-adrenergic receptors. This document details molecular docking, Quantitative Structure-Activity Relationship (QSAR) studies, and Density Functional Theory (DFT) analysis, providing researchers with the foundational knowledge to conduct in silico investigations.

Introduction

This compound serves as a fundamental building block for a class of drugs known as beta-blockers, which are essential in treating cardiovascular diseases such as hypertension and angina pectoris.[1] The therapeutic effects of these drugs are mediated through their interaction with beta-adrenergic receptors. Computational modeling provides a powerful and cost-effective approach to study these interactions at a molecular level, enabling the prediction of binding affinities and the elucidation of binding mechanisms.[2] This, in turn, can accelerate the drug discovery process by identifying promising lead compounds for further experimental validation.[2]

This whitepaper will explore the primary computational techniques employed in the study of this compound and its derivatives. These methods include molecular docking to predict the binding pose and affinity of the ligand to its receptor, QSAR studies to correlate chemical structure with biological activity, and DFT for detailed analysis of the molecule's electronic properties.

Molecular Properties of this compound

A thorough understanding of the physicochemical properties of this compound is the first step in any computational study. These properties influence its pharmacokinetic and pharmacodynamic behavior.

| Property | Value | Reference |

| Molecular Formula | C6H15NO | [3] |

| Molecular Weight | 117.19 g/mol | [3] |

| CAS Number | 33918-15-9 | [3][4] |

| Boiling Point | 93-95°C / 20 Torr | [4] |

| Density | 0.9186 g/cm³ | [4] |

| SMILES | CC(C)NCCO | [3] |

Computational Modeling Methodologies

Molecular Docking

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[2] In the context of drug design, it is used to predict how a ligand, such as this compound or its derivatives, binds to the active site of a receptor, typically a protein.

-

Receptor Preparation:

-

Obtain the 3D structure of the target beta-adrenergic receptor (e.g., from the Protein Data Bank - PDB).

-

Remove water molecules and any existing ligands from the crystal structure.

-

Add hydrogen atoms to the protein structure.

-

Define the binding site or "grid box" around the active site of the receptor.

-

-

Ligand Preparation:

-

Generate the 3D structure of this compound using a molecular modeling software.

-

Perform energy minimization of the ligand structure to obtain a low-energy conformation.

-

-

Docking Simulation:

-

Utilize a docking program (e.g., AutoDock Vina, Glide, PyRx) to dock the prepared ligand into the defined binding site of the receptor.

-

The program will generate multiple possible binding poses and score them based on a scoring function that estimates the binding affinity.

-

-

Analysis of Results:

-

Analyze the top-scoring poses to identify the most likely binding mode.

-

Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor residues using software like PyMOL or Discovery Studio Visualizer.

-

The following table presents hypothetical binding affinity data for a series of propanolamine derivatives, including this compound, docked against a beta-2 adrenergic receptor model.

| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | -5.8 | Asp113, Asn312 |

| Propranolol | -8.5 | Asp113, Ser204, Asn312 |

| Metoprolol | -7.9 | Asp113, Ser207, Tyr308 |

| Carvedilol | -9.2 | Asp113, Ser204, Phe290 |

Quantitative Structure-Activity Relationship (QSAR)

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity.[5] These models are used to predict the activity of new compounds and to understand which molecular properties are important for activity.

-

Dataset Preparation:

-

Compile a dataset of molecules with known biological activity (e.g., IC50 values) against the target receptor.

-

Align the 3D structures of the molecules in the dataset.

-

-

Descriptor Calculation:

-

For each molecule, calculate molecular descriptors that quantify its physicochemical properties. For 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), these descriptors are steric and electrostatic fields.

-

-

Model Generation and Validation:

-

Use statistical methods, such as Partial Least Squares (PLS) regression, to build a mathematical relationship between the descriptors and the biological activity.

-

Validate the model using internal (cross-validation) and external validation (a separate test set of molecules).[6]

-

-

Interpretation:

-

Visualize the results as contour maps to identify regions around the molecules where changes in steric or electrostatic properties would increase or decrease activity.

-

Density Functional Theory (DFT)

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[7][8] It can be used to calculate a wide range of molecular properties, including optimized geometry, electronic energies, and reactivity descriptors.

-

Input File Preparation:

-

Geometry Optimization and Frequency Calculation:

-